![molecular formula C7H5N3O2S B1299412 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde CAS No. 797807-53-5](/img/structure/B1299412.png)
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde is a chemical compound with the molecular formula C7H5N3O2S It is characterized by the presence of a furan ring substituted with a triazole ring via a sulfanyl linkage and an aldehyde group at the 2-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Attachment of the Sulfanyl Group: The triazole ring is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound.
Coupling Reaction: The triazole-sulfanyl intermediate is then coupled with the furan ring under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carboxylic acid.
Reduction: 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfanyl and triazole functionalities.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The aldehyde group can undergo reactions with nucleophiles in biological systems, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-amine: Similar structure but with an amine group instead of an aldehyde group.
Uniqueness
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts specific reactivity and potential for further functionalization. The combination of the triazole and furan rings with the sulfanyl linkage also provides a unique structural framework that can interact with various biological targets and materials.
Properties
IUPAC Name |
5-(1H-1,2,4-triazol-5-ylsulfanyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-3-5-1-2-6(12-5)13-7-8-4-9-10-7/h1-4H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDCESOFVFBUOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)SC2=NC=NN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360436 |
Source


|
| Record name | 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797807-53-5 |
Source


|
| Record name | 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
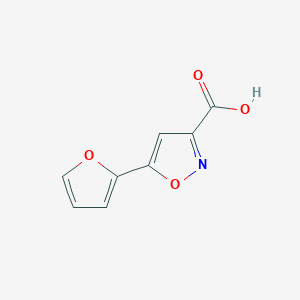
![5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299329.png)
![5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299330.png)
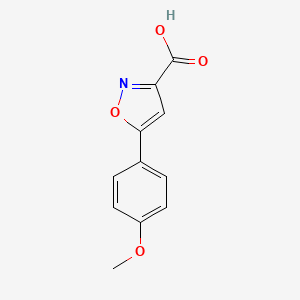
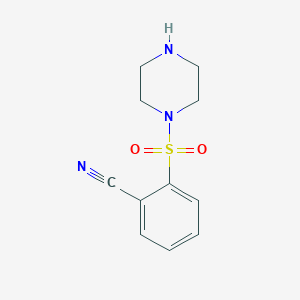
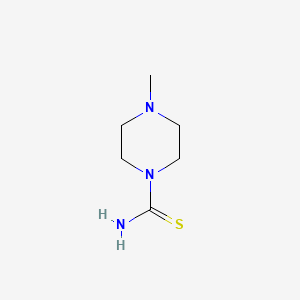

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)
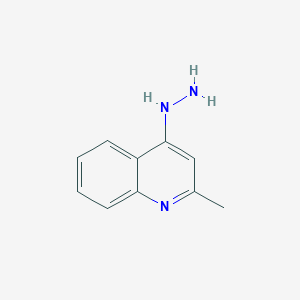


![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)


